molecular formula C8H10BrN B1291989 3-Bromo-4-ethylaniline CAS No. 52121-36-5

3-Bromo-4-ethylaniline

Cat. No.: B1291989
CAS No.: 52121-36-5
M. Wt: 200.08 g/mol
InChI Key: IPHAQVXZIPRVRG-UHFFFAOYSA-N
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Description

3-Bromo-4-ethylaniline: is an organic compound with the molecular formula C8H10BrN and a molecular weight of 200.08 g/mol . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and an ethyl group at the fourth position. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-ethylaniline can be achieved through several methods. One common approach involves the bromination of 4-ethylaniline. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-ethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include nitro compounds or amines with altered oxidation states.

    Coupling Reactions: Azo compounds are the major products formed.

Mechanism of Action

The mechanism of action of 3-Bromo-4-ethylaniline involves its interaction with specific molecular targets. In biochemical assays, it can act as a substrate or inhibitor for enzymes, affecting their activity. The bromine and ethyl substituents on the benzene ring influence its binding affinity and specificity towards these targets . The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

3-bromo-4-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHAQVXZIPRVRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10625061
Record name 3-Bromo-4-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52121-36-5
Record name 3-Bromo-4-ethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10625061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-bromo-1-ethyl-4-nitro-benzene (25 g, 0.019 mol) in MeOH (100 mL) was added Raney-Ni (2.5 g). The reaction mixture was hydrogenated under hydrogen (1 atm) at room temperature. After stirring for 3 hours, the mixture was filtered and concentrated under reduced pressure. The crude material was purified by preparative HPLC to give 3-bromo-4-ethylaniline (8.0 g, 48%). 1H NMR (400 MHz, CDCl3) δ 6.92 (d, J=8.4 Hz, 1H), 6.83 (d, J=2.4 Hz, 1H), 6.52 (dd, J=2.4, 8.4 Hz, 1H), 2.57 (q, J=7.6 Hz, 2H), 1.10 (t, J=7.6 Hz, 3H). MS (ESI) m/e (M+H+) 200.
Quantity
25 g
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reactant
Reaction Step One
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100 mL
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solvent
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2.5 g
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catalyst
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Synthesis routes and methods II

Procedure details

Hydrogenation of 4.45 g (19 mmol) of 3-bromo-4-ethyl-nitrobenzene (for preparation see Macromolecules 1995, 28, 5618) in 100 ml of ethanol in the presence of 1 g of Raney nickel, followed by filtration, concentration by evaporation and chromatography (SiO2; methylenechloride), yields 3-bromo-4-ethyl-aniline; 1H NMR (CDCl3) δ6.94 (d, 1H), 6.82 (s, 1H), 6.50 (d, 1H), 3.50 (s, H2N), 2.57 (q, 2H), 1.10 (t, 3H).
Quantity
4.45 g
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

In a manner similar to that of Example 1(c), by reacting 34 g (148 mmol) of 1-bromo-2-ethyl-5-nitrobenzene with 33 g (591 mmol) of iron, and after purification by chromatography on a column of silica eluted with a mixture of heptane and ethyl acetate (90/10), 27 g (89%) of the expected product are obtained in the form of a yellow oil.
Quantity
34 g
Type
reactant
Reaction Step One
Name
Quantity
33 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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